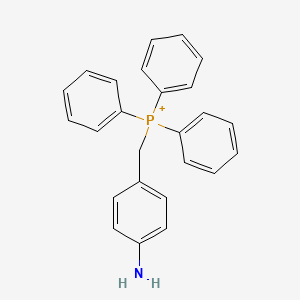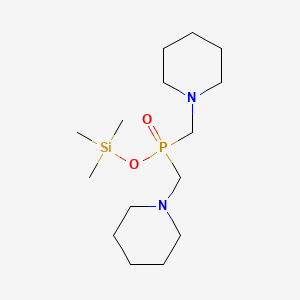![molecular formula C19H20ClFN2O2 B11109075 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11109075.png)
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 2-chlorophenyl group, a morpholine ring, and a fluorine atom, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Amidation: The final step involves the reaction of the fluorinated intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular signaling and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a bromophenyl group, differing in the core structure and substituents.
Uniqueness
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide is unique due to its specific combination of a benzamide core with chlorophenyl, morpholine, and fluorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C19H20ClFN2O2 |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H20ClFN2O2/c20-16-7-3-1-5-14(16)18(23-9-11-25-12-10-23)13-22-19(24)15-6-2-4-8-17(15)21/h1-8,18H,9-13H2,(H,22,24) |
InChI Key |
DLIXXXSJTSXZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11108993.png)
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole](/img/structure/B11108997.png)
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11108999.png)
![N-(2-fluorophenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11109021.png)
![N-({N'-[(E)-[4-(Diethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11109024.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109026.png)
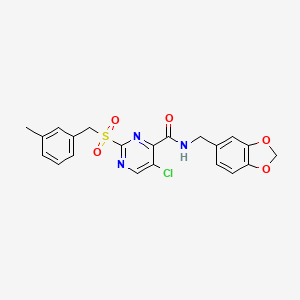
![[(2E)-1-cyclopropyl-3-(3-fluorophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11109041.png)
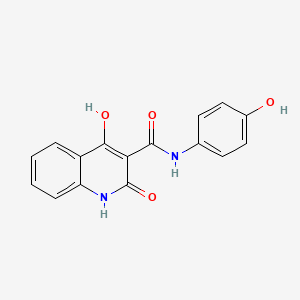
![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11109050.png)
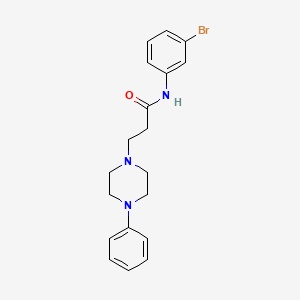
![Phenyl[2,2'-{(phenylphosphinediyl)bis[(hydroxy-kappao)methylene]}diphenolato(3-)-kappao]borate(1-)](/img/structure/B11109064.png)
